molecular formula C7H10N2 B11924932 3,3-Dicyclopropyl-3H-diazirene CAS No. 143237-14-3

3,3-Dicyclopropyl-3H-diazirene

Cat. No.: B11924932
CAS No.: 143237-14-3
M. Wt: 122.17 g/mol
InChI Key: PBQTUYDDXFQEIS-UHFFFAOYSA-N
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Description

3,3-Dicyclopropyl-3H-diazirene is a specialized chemical reagent belonging to the class of diazirines, which are highly valued in chemical biology and proteomics research for their utility as photoaffinity labeling (PAL) probes . The core of its functionality is the strained three-membered diazirine ring, which, upon irradiation with ultraviolet light (typically around 350-360 nm), undergoes photolysis to generate a highly reactive carbene intermediate . This carbene can subsequently insert into inert C-H, N-H, and O-H bonds, facilitating the formation of a stable covalent link between the reagent and a biomolecule of interest in close proximity . This mechanism enables researchers to "capture" and study transient molecular interactions, such as ligand-receptor binding, protein-protein interactions, and enzyme-substrate complexes, that are otherwise difficult to observe . The incorporation of two cyclopropyl substituents at the 3-position is a significant structural feature. Cyclopropyl groups are known to introduce ring strain and unique electronic effects, which may influence the stability, reactivity, and photolytic properties of the diazirine core. This makes this compound a compelling tool for probing biological systems, particularly for investigating binding pockets and mapping interaction sites with high spatial resolution . The reagent is synthesized from its corresponding ketone precursor, a process that involves oximation, sulfonation, and amination to form a diaziridine intermediate, followed by oxidation to yield the final diazirine . As with all compounds of this class, it is thermally stable and relatively inert in the dark but requires careful handling under controlled lighting conditions to prevent premature decomposition. This compound is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

143237-14-3

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3,3-dicyclopropyldiazirine

InChI

InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2

InChI Key

PBQTUYDDXFQEIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(N=N2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dicyclopropyl-3H-diazirine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3,3-dicyclopropyl-3H-diazirine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropyl-3H-diazirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbenes, which can further react to form various insertion products depending on the available substrates.

Scientific Research Applications

Chemical Biology

Photoaffinity Labeling
3,3-Dicyclopropyl-3H-diazirene is extensively utilized in photoaffinity labeling, a technique used to study protein-ligand interactions. Upon exposure to light, the diazirene generates a reactive carbene that can covalently bond with target biomolecules, allowing researchers to map interactions between proteins and other molecules effectively. This method enhances the understanding of complex biological systems and aids in drug discovery by identifying potential drug targets .

Chemical Proteomics
In chemical proteomics, this compound serves as a tool for mapping noncovalent interactions between small molecules and proteins. Its ability to form stable covalent bonds upon activation makes it useful for probing the binding sites of drugs on their targets. This application is vital for developing new therapeutics and understanding drug mechanisms .

Organic Synthesis

Carbene Generation
The compound is recognized for its role as a carbene precursor in organic synthesis. The generated carbenes can insert into various bonds (C-H, N-H, O-H), facilitating the formation of complex molecular architectures. This reactivity is particularly valuable in synthesizing pharmaceuticals and other bioactive compounds .

Polymer Chemistry
In polymer science, this compound is employed for crosslinking polymers. The carbene generated can react with C-H or O-H bonds in polymer chains, leading to enhanced mechanical properties such as increased tensile strength and thermal stability. This application is significant in developing advanced materials with improved performance characteristics .

Material Science

Crosslinking Agents
The diazirene compound acts as a crosslinking agent in various polymer systems. It can enhance the physical properties of polymers by increasing their molecular weight and stiffness through covalent bonding between polymer chains. This property is exploited in industries requiring durable materials with specific performance criteria .

Surface Modification
Topical applications of this compound can improve the surface properties of low-energy materials like polyethylene and polypropylene. By increasing surface energy, it enhances adhesion strength and compatibility with coatings or adhesives, expanding the commercial applications of such materials .

Case Study 1: Protein Interaction Mapping

In a study focusing on protein-ligand interactions, researchers utilized this compound to label specific amino acid residues within proteins. The photochemical activation allowed for selective modification of target sites without affecting the overall protein structure. This approach provided insights into binding affinities and interaction dynamics critical for drug design .

Case Study 2: Polymer Crosslinking

Another investigation demonstrated the effectiveness of this compound as a crosslinker in creating robust polymer networks. The study highlighted how varying irradiation conditions influenced crosslink density and mechanical properties of the resulting materials. Enhanced thermal stability and resistance to solvents were observed, showcasing its potential in industrial applications .

Mechanism of Action

The mechanism of action of 3,3-dicyclopropyl-3H-diazirine involves the generation of a carbene intermediate upon photochemical activation. This carbene can insert into various bonds, such as C-H, N-H, and O-H bonds, leading to covalent modifications of target molecules. The diazo intermediate preferentially targets buried polar residues, enhancing selectivity in protein labeling .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Reactivity Profile Primary Applications Reference
This compound Two cyclopropyl groups Not explicitly provided High strain → UV-activated crosslinking Probable use in photochemical studies Inferred
3-Chloro-3-phenyl-3H-diazirene Chlorine, phenyl 152.58 Moderate reactivity; stabilized by Cl/Ph Photoaffinity labeling, synthetic intermediates
3H-Diazirine-3,3-dipropanoic acid Two propanoic acid groups 184.15 (C₇H₈N₂O₄) High aqueous solubility; UV-reactive Bioconjugation, protein crosslinking
3-(3-Methyl-3H-diazirine-3-yl)propionic acid Methyl, propionic acid 156.17 (C₇H₁₀N₂O₂) Balanced reactivity and stability Biomolecular probes, drug discovery
3-Azido-3-(3,5-dinitrophenyl)-3H-diazirine Azido, dinitrophenyl Not explicitly provided High energy; azide enables "click chemistry" Explosives research, niche crosslinking
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide Trifluoromethyl, benzamide 257.16 (C₉H₆F₃N₃O) Electron-withdrawing CF₃ enhances stability Medicinal chemistry, enzyme inhibition

Reactivity and Stability

  • Cyclopropyl vs. Phenyl/Chloro Groups : Cyclopropyl substituents (in the target compound) introduce greater steric strain compared to phenyl or chloro groups (e.g., 3-Chloro-3-phenyl-3H-diazirene ). This strain likely increases photolytic reactivity, favoring applications in rapid crosslinking.
  • Electron-Withdrawing Effects : The trifluoromethyl group in 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide stabilizes the diazirine ring via electron withdrawal, reducing spontaneous decomposition but requiring stronger UV activation .
  • Functional Group Diversity: Propanoic acid substituents (e.g., 3H-Diazirine-3,3-dipropanoic acid ) enhance solubility in aqueous systems, making them ideal for biological applications. In contrast, azido and dinitrophenyl groups () introduce explosive or click-chemistry functionalities .

Biological Activity

3,3-Dicyclopropyl-3H-diazirene is a compound that has garnered attention in recent years due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Structure and Synthesis

This compound is characterized by its diazirene ring, which is a three-membered nitrogen-containing heterocycle. The compound can be synthesized through various methods, including the oxidation of diaziridines or through carbene precursor reactions. Recent advancements in automated synthesis techniques have facilitated the production of diazirines, enhancing their applicability in biological research .

The biological activity of this compound is largely attributed to its ability to act as a photoreactive carbene precursor. When exposed to light, diazirenes can generate reactive intermediates that can insert into C–C bonds or other functional groups in biomolecules. This property allows for the modification of proteins and nucleic acids, potentially leading to new therapeutic strategies .

3.1. Antitumor Activity

Studies have indicated that diazirenes can enhance drug efficacy by modifying target proteins involved in cancer cell proliferation. For instance, the incorporation of this compound into chemotherapeutic agents has shown promise in increasing their effectiveness against various cancer types by altering the conformation of polypeptides and slowing down their hydrolysis .

3.2. Proteomics and Target Identification

The ability of this compound to selectively label proteins has made it a valuable tool in proteomics. Researchers have utilized this compound to probe protein interactions and post-translational modifications, allowing for a better understanding of cellular signaling pathways and disease mechanisms .

4.1. Study on Protein Labeling

A recent study demonstrated the use of this compound for labeling specific proteins in live cells. The researchers found that the compound could effectively bind to target proteins without inducing significant cytotoxicity, making it a promising candidate for in vivo studies .

4.2. Drug Development Research

In drug development contexts, this compound has been investigated as a potential enhancer for existing therapeutic agents. By modifying the structure of these drugs with diazirenes, researchers observed improved pharmacokinetic properties and increased therapeutic efficacy in preclinical models .

5. Data Tables

Property Value
Molecular FormulaC₉H₁₂N₂
CAS Number140651-35-0
Melting PointNot Available
SolubilitySoluble in organic solvents
Biological ActivityAntitumor, Proteomics Tool

6. Conclusion

The compound this compound exhibits significant biological activity through its unique chemical properties as a photoreactive carbene precursor. Its applications in enhancing drug efficacy and probing protein interactions highlight its potential as a valuable tool in biochemical research and drug development.

Future studies are warranted to explore the full spectrum of biological activities associated with this compound and to optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 3,3-Dicyclopropyl-3H-diazirene to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the compound .
  • Handling : Use anhydrous solvents and glove boxes under nitrogen/argon atmospheres to prevent moisture absorption. Pre-cool equipment (e.g., syringes) to avoid thermal shock during transfers .
  • Safety : Follow general diazirine safety guidelines, including wearing PPE (gloves, goggles) and working in ventilated fume hoods due to potential light-induced reactivity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm cyclopropyl ring geometry and diazirine N=N bonding. Compare experimental shifts with quantum chemical calculations (e.g., DFT) for validation .
  • IR Spectroscopy : Identify characteristic diazirine absorption bands (e.g., N=N stretch near 1550–1600 cm1^{-1}) and cyclopropyl C-H stretches (3100–3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying purity (>95%) .

Advanced Research Questions

Q. How do cyclopropyl substituents influence the photochemical reactivity of 3H-diazirine derivatives in photoaffinity labeling?

  • Methodological Answer :

  • Mechanistic Insight : Cyclopropyl groups induce steric strain, lowering the activation energy for photoinduced ring-opening. This enhances crosslinking efficiency in biomolecular systems compared to non-strained analogs .
  • Experimental Design :
  • Light Source : Use UV-A (365 nm) for controlled activation; optimize exposure time to balance labeling efficiency and compound degradation .
  • Quenching Studies : Add scavengers (e.g., DTT) post-irradiation to terminate unreacted species and reduce background noise .
  • Data Analysis : Compare LC-MS/MS results of labeled vs. unlabeled proteins to quantify crosslinking efficiency .

Q. What strategies resolve contradictions in reported reaction yields of 3,3-Dicyclopropyl-3H-diazirine in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Variable Optimization :
VariableOptimal ConditionImpact on YieldReference
CatalystPd(PPh3_3)4_4 (5 mol%)Increases C-C coupling
SolventAnhydrous DMFReduces hydrolysis
Temperature80°C under N2_2Accelerates kinetics
  • Contradiction Analysis : Discrepancies may arise from trace moisture or oxygen. Use Schlenk-line techniques for air-sensitive reactions and Karl Fischer titration to verify solvent dryness .

Q. How can reversible ring-opening behavior of 3,3-Dicyclopropyl-3H-diazirine be exploited in dynamic combinatorial chemistry?

  • Methodological Answer :

  • Equilibrium Control : Adjust pH (4–6) to stabilize the open-chain diazo intermediate, enabling reversible bioconjugation. Monitor equilibrium shifts via 1^1H NMR .
  • Application : Use the compound as a "chemical chameleon" to generate adaptive ligand libraries for protein-binding studies. Analyze library diversity via HPLC-MS .
  • Challenges : Mitigate side reactions (e.g., dimerization) by adding stabilizing agents like crown ethers .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for 3,3-Dicyclopropyl-3H-diazirine derivatives?

  • Methodological Answer :

  • Root Cause : Variations in purity (>95% vs. <90%) and substituent electronic effects (e.g., electron-withdrawing groups stabilize the diazirine ring).
  • Resolution :
  • DSC/TGA Analysis : Compare decomposition onset temperatures (e.g., 121–123°C for pure samples vs. lower for impure batches) .
  • Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) and correlate with experimental stability data .

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